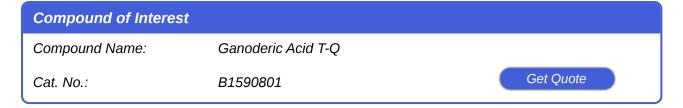


Ganoderic Acids T-Q: A Technical Guide to Their Neuraminidase Inhibitory Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuraminidase inhibitory activities of Ganoderic Acids T and Q, triterpenoids isolated from the medicinal mushroom Ganoderma lingzhi (formerly known as Ganoderma lucidum). This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms and workflows for researchers in virology and drug discovery.

Core Findings

Ganoderic Acids T-Q and TR have been identified as potent inhibitors of neuraminidase (NA) from H5N1 and H1N1 influenza virus strains.[1][2][3] Structure-activity relationship studies suggest that the triterpenoid structure of these compounds is a promising scaffold for designing novel neuraminidase inhibitors.[1][2][3]

Quantitative Inhibitory Data

The inhibitory effects of **Ganoderic Acid T-Q** have been quantified against various influenza A neuraminidase subtypes. The following table summarizes the reported 50% inhibitory concentrations (IC50).



Compound	NA Subtype	IC50 (μM)
Ganoderic Acid T-Q	H1N1	5.6 ± 1.9
Ganoderic Acid T-Q	H5N1	1.2 ± 1.0
Ganoderic Acid TR	H1N1	4.6 ± 1.7
Ganoderic Acid TR	H5N1	10.9 ± 6.4

Data sourced from Zhu, Q. et al. (2015).[4]

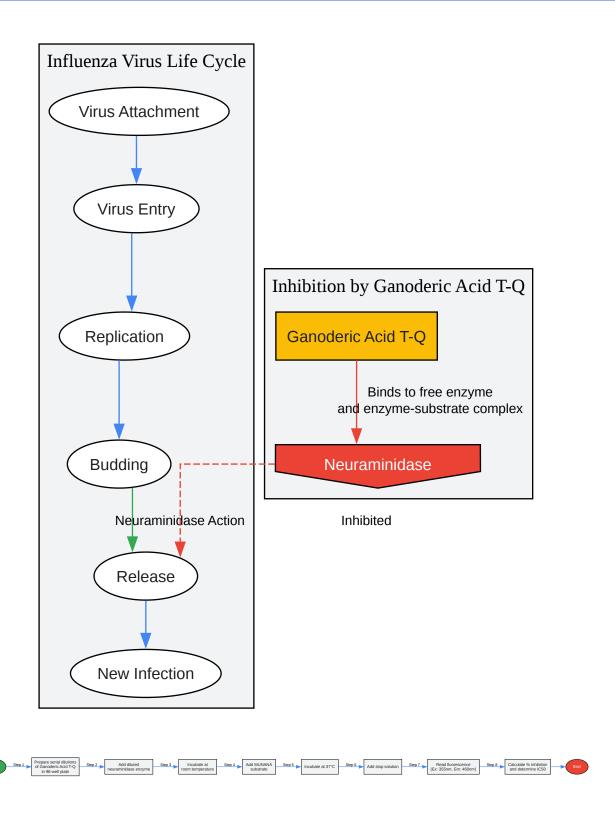
At a concentration of 200 μ M, Ganoderic Acids T-Q and TR demonstrated significant inhibition ranging from 55.4% to 96.5% against a panel of different NA subtypes.[4] However, for the oseltamivir-resistant NA (H1N1, N295S), both compounds showed reduced, though still notable, inhibition of 50% or greater.[4] The lowest inhibitory activity was observed against the NA of the H7N9 influenza strain.[4]

Mechanism of Inhibition

Enzyme kinetics analysis has revealed that **Ganoderic Acid T-Q** exhibits a mixed-mode of inhibition on H5N1 neuraminidase.[4] This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, likely at an allosteric site, to inhibit the enzyme's activity.[4] The binding affinity of **Ganoderic Acid T-Q** is higher for the free neuraminidase (dissociation constant Kic = 6.76) than for the neuraminidase-substrate complex (dissociation constant Kiu = 17.39).[4]

In silico docking studies suggest that the inhibitory action of **Ganoderic Acid T-Q** involves critical interactions with amino acid residues Arg292 and/or Glu119 within the neuraminidase active site.[1][2]





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